molecular formula C8H14O2 B8714596 [6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol

[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol

Cat. No.: B8714596
M. Wt: 142.20 g/mol
InChI Key: FQCJBRVTYJVAEF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-10H,3-6H2/t7-,8-/m0/s1

InChI Key

FQCJBRVTYJVAEF-YUMQZZPRSA-N

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CO)CO

Canonical SMILES

C1C=CCC(C1CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of one hundred (100) parts by weight of a 1,2,3,6-tetrahydrophthalic anhydride in 500 parts of dry tetrahydrofuran is slowly added to a stirring mixture of 28.75 parts of lithium aluminum hydride and 162 parts of tetrahydrofuran. After the addition is complete, the mixture is refluxed for 24 hours. It is then hydrolyzed by a slow addition of a saturated Rochelle salt solution until it turns white. The mixture is refluxed for an additional 10 hours, allowed to room temperature, and suction filtered. The solvent is removed by a distillation and the viscous liquid crude product is purified by a fractional distillation under vacuum (yield 82%. b.p.: 165-170° C. at 12 mm).
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
28.75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g cis-1,2,3,6-tetrahydrophtalic acid anhydride in 150 ml abs. THF are added through a separating funnel to a solution of 45 g lithium aluminum hydride in 900 ml abs. THF and heated for 48 hours under reflux. Then the mixture is first cooled to room temperature and then in an ice-brine bath to about 15° C. and the unused portion of the hydride is carefully broken down with water. Through the addition of diluted sulphuric acid the salts are dissolved and through the addition of diethylether the organic phase is separated from the aqueous phase.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
45 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.